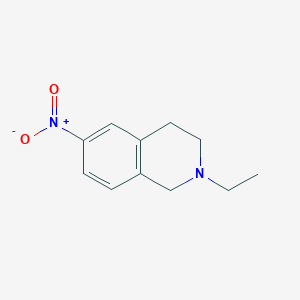
2-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
货号 B8783190
分子量: 206.24 g/mol
InChI 键: ZWWMEJPVFSLVRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08436004B2
Procedure details


7.65 mL of ethylamine was dropwise added to a chloroform (15 mL) solution of 1.08 g of 2-{2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate, which had been produced according to the method described in Journal of Organic Chemistry, Vol. 63, pp. 4116-4119, and stirred for 12 hours. 1 N hydrochloric acid was added to the reaction solution, and stirred, and then the aqueous layer was separated. Aqueous 5 N sodium hydroxide solution was added to the resulting aqueous layer, extracted with chloroform, and the organic layer was dried with anhydrous sodium sulfate, and the solvent was evaporated away. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 210 mg of 2-ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.

[Compound]
Name
2-{
Quantity
1.08 g
Type
reactant
Reaction Step One

Name
2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].CS(O[CH2:9][CH2:10][C:11]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:12]=1[CH2:13]CS([O-])(=O)=O)(=O)=O.Cl>C(Cl)(Cl)Cl>[CH2:1]([N:3]1[CH2:9][CH2:10][C:11]2[C:12](=[CH:19][CH:20]=[C:21]([N+:23]([O-:25])=[O:24])[CH:22]=2)[CH2:13]1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
[Compound]
|
Name
|
2-{
|
|
Quantity
|
1.08 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OCCC1=C(CCS(=O)(=O)[O-])C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
4116-4119, and stirred for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been produced
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Aqueous 5 N sodium hydroxide solution was added to the resulting aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated away
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified through silica gel column chromatography (hexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1CC2=CC=C(C=C2CC1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
